molecular formula C10H11BrN2O2 B14839813 6-Bromo-3-cyclopropoxy-N-methylpicolinamide

6-Bromo-3-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14839813
M. Wt: 271.11 g/mol
InChI Key: OTMHGRCZHMAZDV-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is primarily used in scientific research and has a variety of applications in fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-3-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in proteomics research to study protein structures and functions.

    Industry: The compound is used in the preparation of high-temperature materials, ceramics, and semiconductor materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making the compound useful in studying various biological mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-methylpicolinamide: This compound has a similar structure but lacks the cyclopropoxy group.

    6-Bromo-3-methoxypyridine-2-carboxamide: This compound has a methoxy group instead of a cyclopropoxy group.

Uniqueness

6-Bromo-3-cyclopropoxy-N-methylpicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

6-bromo-3-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H11BrN2O2/c1-12-10(14)9-7(15-6-2-3-6)4-5-8(11)13-9/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

OTMHGRCZHMAZDV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)Br)OC2CC2

Origin of Product

United States

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